

# Ainuovirine: A Technical Overview of a Novel NNRTI

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ainuovirine**

Cat. No.: **B15566592**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ainuovirine** (formerly known as KM-023 or ACC007) is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Developed by Kainos Medicine and Jiangsu Aidea Pharmaceutical, it has demonstrated potent antiviral activity and a favorable safety profile compared to older NNRTIs, positioning it as a significant option in antiretroviral therapy (ART). This technical guide provides a comprehensive overview of **Ainuovirine**'s chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical efficacy, along with representative experimental protocols.

## Chemical Structure and Properties

**Ainuovirine** is a synthetic organic compound with a complex heterocyclic structure.

## Chemical Identity

| Identifier        | Value                                                                                                                     |
|-------------------|---------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 3-(3-ethyl-2,6-dioxo-5-propan-2-ylpyrimidine-4-carbonyl)-5-methylbenzonitrile                                             |
| CAS Number        | 1097628-00-6                                                                                                              |
| Molecular Formula | C <sub>18</sub> H <sub>19</sub> N <sub>3</sub> O <sub>3</sub>                                                             |
| Molecular Weight  | 325.36 g/mol                                                                                                              |
| SMILES            | CCN1C(=C(C(=O)NC1=O)C(C)C)C(=O)C2=CC(=CC(=C2)C#N)C                                                                        |
| InChI             | InChI=1S/C18H19N3O3/c1-5-21-15(14(10(2)3)17(23)20-18(21)24)16(22)13-7-11(4)6-12(8-13)9-19/h6-8,10H,5H2,1-4H3,(H,20,23,24) |
| InChIKey          | AYPIJAMXGVYYRQ-UHFFFAOYSA-N                                                                                               |

## Physicochemical Properties

| Property                       | Value                |
|--------------------------------|----------------------|
| Hydrogen Bond Acceptors        | 6                    |
| Hydrogen Bond Donors           | 1                    |
| Rotatable Bonds                | 4                    |
| Topological Polar Surface Area | 90.27 Å <sup>2</sup> |
| XLogP                          | 1.36                 |

Note: These values are computationally predicted.

## Mechanism of Action

**Ainuovirine** is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for the replication of the virus.[\[1\]](#)[\[2\]](#) Unlike nucleoside reverse transcriptase inhibitors (NRTIs), **Ainuovirine** does not get incorporated into

the growing viral DNA chain. Instead, it binds to a hydrophobic pocket on the RT enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, effectively locking it in an inactive state and preventing the conversion of viral RNA into DNA.[1] This non-competitive inhibition halts the viral replication process.



[Click to download full resolution via product page](#)

**Caption:** Ainuovirine's mechanism of action.

## Pharmacokinetics and Metabolism

**Ainuovirine** exhibits dose-dependent and non-linear pharmacokinetics.

## Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: **Ainuovirine** is readily absorbed after oral administration, with the time to reach maximum plasma concentration (T<sub>max</sub>) being approximately 2-3 hours.
- Distribution: Information on the volume of distribution suggests it is well-distributed in the body.
- Metabolism: While detailed metabolic pathways are not fully elucidated in the provided results, like other NNRTIs, it is expected to be metabolized in the liver, potentially involving the cytochrome P450 enzyme system.
- Excretion: The primary route of excretion for **Ainuovirine** is through bile and feces, accounting for approximately 70.91% of elimination, with renal excretion playing a lesser role.

at 23.32%. The apparent terminal half-life is slightly longer than 24 hours, supporting a once-daily dosing regimen.

## Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters from a single-dose study in healthy adults and a multiple-dose study in treatment-naïve HIV-1 infected adults.

| Parameter                    | 75 mg (single dose) | 150 mg (single dose) | 300 mg (single dose) | 150 mg (steady state, Day 10) |
|------------------------------|---------------------|----------------------|----------------------|-------------------------------|
| Tmax (hr)                    | ~3                  | ~3                   | ~3                   | 2-3                           |
| Cmax (ng/mL)                 | 400.7 ± 117.8       | 589.6 ± 174.9        | 711.6 ± 200.7        | 818.5 ± 204.9                 |
| AUC <sub>0-t</sub> (ng·h/mL) | 4689 ± 1297         | 6825 ± 2026          | 8219 ± 2404          | 11487 ± 2883                  |
| T <sub>1/2Z</sub> (hr)       | 25.4 ± 4.5          | 26.3 ± 4.9           | 26.6 ± 5.3           | -                             |

Data adapted from single and multiple-dose studies.

## Clinical Efficacy and Safety

Phase 3 clinical trials have demonstrated the non-inferiority of **Ainuovirine** to Efavirenz (EFV), a first-generation NNRTI, in treatment-naïve HIV-1 positive adults when combined with two NRTIs (lamivudine and tenofovir disoproxil fumarate).

- Efficacy: At week 48, 87.0% of participants in the **Ainuovirine** group achieved an HIV-1 RNA level of less than 50 copies/mL, compared to 91.7% in the Efavirenz group, establishing non-inferiority.
- Safety: **Ainuovirine** has shown a significantly better safety profile than Efavirenz. The incidence of treatment-related adverse events was lower in the **Ainuovirine** group (67.6%) compared to the Efavirenz group (91.4%). Notably, there were fewer instances of dizziness, dyslipidemia, liver toxicity, and rash with **Ainuovirine**.

# Experimental Protocols

## Representative In Vitro Anti-HIV Activity Assay

This protocol describes a general method for evaluating the in vitro anti-HIV activity of **Ainuovirine** using a cell-based assay.

**Objective:** To determine the 50% effective concentration (EC<sub>50</sub>) of **Ainuovirine** against HIV-1 replication in a susceptible cell line.

### Materials:

- CEM-GFP cell line (or other susceptible T-cell line)
- HIV-1 laboratory strain (e.g., NL4-3)
- **Ainuovirine** stock solution (in DMSO)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well cell culture plates
- p24 antigen ELISA kit or flow cytometer

### Methodology:

- Cell Plating: Seed CEM-GFP cells into a 96-well plate at a predetermined density.
- Compound Dilution: Prepare a serial dilution of **Ainuovirine** in the cell culture medium.
- Treatment: Add the diluted **Ainuovirine** to the cells and incubate for a short period (e.g., 2 hours).
- Infection: Add a standardized amount of HIV-1 virus stock to the wells.
- Incubation: Incubate the plates for a period that allows for viral replication (e.g., 72 hours).
- Quantification of Viral Replication:

- p24 ELISA: Collect the cell culture supernatant and quantify the amount of p24 viral antigen using a commercial ELISA kit.
- Flow Cytometry: If using a reporter cell line like CEM-GFP, measure the percentage of GFP-positive cells by flow cytometry.
- Data Analysis: Plot the percentage of viral inhibition against the drug concentration and calculate the EC<sub>50</sub> value using non-linear regression analysis.



[Click to download full resolution via product page](#)

**Caption:** Workflow for in vitro anti-HIV activity assay.

## Characterization Methods

The chemical structure and purity of **Ainuovirine** are typically confirmed using a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to elucidate the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
- Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound.
- High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized **Ainuovirine** by separating it from any impurities.

## Conclusion

**Ainuovirine** is a promising second-generation NNRTI with proven efficacy non-inferior to established treatments like Efavirenz, but with a significantly improved safety and tolerability profile. Its pharmacokinetic properties support a convenient once-daily dosing regimen. These attributes make **Ainuovirine** a valuable addition to the antiretroviral armamentarium for the management of HIV-1 infection. Further research may continue to explore its role in different patient populations and its potential in long-term treatment strategies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is Ainuovirine used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Ainuovirine: A Technical Overview of a Novel NNRTI]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15566592#ainuovirine-chemical-structure-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)